molecular formula C15H21N5 B13781581 N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine CAS No. 82264-57-1

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine

Cat. No.: B13781581
CAS No.: 82264-57-1
M. Wt: 271.36 g/mol
InChI Key: NMPAXZOTIQZCEM-UHFFFAOYSA-N
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Description

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine typically involves the Pictet-Spengler reaction, which is a well-known method for the formation of beta-carbolines. This reaction involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions to form the beta-carboline core structure.

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is a compound of interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

  • Molecular Formula : C14H20N4
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 82264-57-1
  • Structure : The compound contains a guanidine moiety linked to a tetrahydro-beta-carboline structure, which is known for various biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antitumor Activity : Studies have shown that related beta-carboline derivatives exhibit significant antitumor effects through mechanisms such as:
    • Inhibition of topoisomerases I and II.
    • Induction of apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels .
    • Cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : The guanidine group is associated with neuroprotective properties, particularly in conditions like Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit beta-amyloid peptide production, which is critical in Alzheimer's pathology .
  • Antiparasitic Activity : Beta-carboline derivatives have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, certain derivatives showed low cytotoxicity towards mammalian cells while effectively inhibiting parasite growth .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntitumorHighInduces apoptosis; inhibits topoisomerases
NeuroprotectiveModerateInhibits beta-amyloid production
AntiparasiticHighInhibits growth of Trypanosoma cruzi
AntimicrobialModerateVarious mechanisms including disruption of cell membranes

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the antitumor effects of various beta-carboline derivatives against human tumor cell lines (A549, K562, PC-3, T47D). Notably, one derivative exhibited an IC50 value of 9.86 µM against PC-3 cells. The compound induced apoptosis and increased ROS levels significantly .
  • Neuroprotective Studies : Research on guanidine compounds indicated their potential in treating neurodegenerative diseases. Some derivatives demonstrated the ability to reduce amyloid plaque formation in vitro and in vivo models .
  • Antiparasitic Activity : A derivative was tested against different forms of Trypanosoma cruzi and showed IC50 values ranging from 14.9 µM to 45 µM with a selective index indicating low toxicity to mammalian cells .

Properties

CAS No.

82264-57-1

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

2-[3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propyl]guanidine

InChI

InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19)

InChI Key

NMPAXZOTIQZCEM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N

Origin of Product

United States

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